(2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-thiophen-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSCUVKCZTFAO-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s 2 Amino 2 Thiophen 3 Yl Ethan 1 Ol
Classical Approaches to β-Amino Alcohol Synthesis as Applied to Thiophene (B33073) Derivatives
Traditional methods for the synthesis of β-amino alcohols have been widely adapted for the preparation of thiophene-containing analogs. These approaches, while often resulting in racemic mixtures, form the foundation for more advanced stereoselective techniques.
Reductive Amination Strategies
Reductive amination is a robust method for forming carbon-nitrogen bonds and has been applied to the synthesis of thiophene-based amino alcohols. wikipedia.orgorganicreactions.org This one-pot reaction typically involves the condensation of a carbonyl compound, in this case, a 3-thienyl ketone or aldehyde, with an amine to form an imine intermediate. This intermediate is then reduced in situ to the desired amine. wikipedia.orgharvard.edu
Commonly used reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. organicreactions.orgharvard.edu The choice of reducing agent can be critical to the success of the reaction, with milder reagents like sodium cyanoborohydride often preferred to avoid the reduction of the starting carbonyl compound. harvard.edu While effective for producing the aminol scaffold, these classical methods generally yield racemic products unless a chiral reducing agent or catalyst is employed.
A variety of carbonyl compounds and amines can be utilized in reductive amination, making it a versatile strategy. organicreactions.org For instance, the reaction of 2-bromo-3-acetylthiophene with a suitable amine source under reductive conditions could theoretically lead to the target molecule's precursor.
Ring-Opening Reactions of Epoxides with Amines
The nucleophilic ring-opening of epoxides with amines is a direct and widely used method for the synthesis of β-amino alcohols. rsc.orgrsc.orgresearchgate.netjsynthchem.com This reaction is particularly useful as it establishes the 1,2-amino alcohol functionality in a single step. The reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring. jsynthchem.com
For the synthesis of (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol, a key starting material would be a 3-thienyl-substituted epoxide. The reaction of this epoxide with ammonia (B1221849) or a protected amine source would yield the desired amino alcohol. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the substituents on the epoxide ring. researchgate.netorganic-chemistry.org In many cases, the attack occurs at the less sterically hindered carbon atom. mdpi.com
Various catalysts, including Lewis acids and bases, can be employed to facilitate the ring-opening reaction. rsc.orgresearchgate.netresearchgate.net For example, zinc(II) perchlorate (B79767) has been shown to be an efficient catalyst for the aminolysis of epoxides under solvent-free conditions. organic-chemistry.org
Nitrile Reduction Pathways
Another classical route to β-amino alcohols involves the reduction of cyanohydrins. fiveable.melibretexts.org Cyanohydrins are formed by the addition of hydrogen cyanide to a carbonyl compound. libretexts.orglibretexts.org In the context of synthesizing our target molecule, 3-thiophenecarboxaldehyde (B150965) would be treated with a cyanide source to form the corresponding cyanohydrin.
Subsequent reduction of the nitrile group in the cyanohydrin yields the primary amine of the β-amino alcohol. fiveable.melibretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically required for this transformation. fiveable.me This pathway provides a straightforward method to construct the desired carbon skeleton and introduce the amino and hydroxyl functionalities. However, without the use of chiral catalysts or resolving agents, this method produces a racemic mixture of the final product.
Enantioselective Synthesis of this compound
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. These strategies aim to control the stereochemistry of the newly formed chiral center, leading directly to the desired (2S)-enantiomer of 2-amino-2-(thiophen-3-yl)ethan-1-ol (B1530272).
Asymmetric Hydrogenation of Ketimines or Enamines
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. nih.govethz.ch This method involves the hydrogenation of a prochiral ketimine or enamine derived from a thiophene ketone, using a chiral metal catalyst. nih.govrsc.org The catalyst, typically a complex of a transition metal like rhodium, ruthenium, or iridium with a chiral ligand, directs the hydrogen addition to one face of the C=N double bond, leading to a high enantiomeric excess of one stereoisomer. ethz.chrsc.orgacs.org
The success of this method relies heavily on the design and selection of the chiral ligand. ethz.ch Ligands such as those based on BINAP or bisphosphines with large bite angles have been successfully employed in similar transformations. ethz.chrsc.org For the synthesis of this compound, a precursor α-amino ketone can be reduced via asymmetric transfer hydrogenation, a process that has been shown to be effective for heteroaryl substrates, yielding the corresponding chiral 1,2-amino alcohol with high enantioselectivity. acs.org
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Unprotected α-Ketoamines | Ru-Catalyst | Chiral 1,2-Amino Alcohols | Up to 99.6:0.4 er | acs.org |
| Substituted Thiophenes | Ruthenium-N-heterocyclic carbene | Tetrahydrothiophenes | High | nih.gov |
| Unsaturated Morpholines | Bisphosphine-rhodium | 2-Substituted Chiral Morpholines | Up to 99% ee | rsc.org |
Chiral Auxiliary-Controlled Synthetic Routes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This strategy has been widely applied to the asymmetric synthesis of amines and amino alcohols. wikipedia.orgyale.edu
In the context of synthesizing this compound, a chiral auxiliary, such as an oxazolidinone or a sulfinamide, can be attached to a thiophene-containing precursor. wikipedia.orgyale.eduscielo.org.mx For example, a 3-thienylacetyl group can be attached to a chiral oxazolidinone auxiliary. Subsequent stereoselective alkylation or amination, directed by the steric bulk of the auxiliary, would install the amino group with the desired (S)-configuration. wikipedia.org
Similarly, tert-butanesulfinamide, developed by the Ellman lab, is a versatile chiral auxiliary for the asymmetric synthesis of amines. yale.edu Condensation of tert-butanesulfinamide with a 3-thienyl ketone would form a chiral sulfinylimine, which can then be diastereoselectively reduced to the corresponding sulfinamide. Cleavage of the sulfinyl group would then afford the enantiomerically enriched target amino alcohol.
Biocatalytic Transformations for Stereospecific Production
Biocatalysis offers a powerful and environmentally benign route to chiral molecules, including vicinal amino alcohols. rsc.org Enzymes, operating under mild conditions, can provide exquisite chemo-, regio-, and stereoselectivity, often surpassing traditional chemical methods. nih.gov
Key biocatalytic strategies applicable to the synthesis of this compound include:
Asymmetric Reduction of α-Azido Ketones: A primary biocatalytic route involves the reduction of an α-azido ketone precursor, 2-azido-1-(thiophen-3-yl)ethanone. This reduction is often accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which stereoselectively deliver a hydride to the carbonyl group. These enzymes frequently rely on cofactor recycling systems, such as using a sacrificial alcohol like 2-propanol. nih.govacs.org Subsequent reduction of the azide (B81097) group yields the target amino alcohol.
Kinetic Resolution: In this approach, a racemic mixture of 2-amino-2-(thiophen-3-yl)ethan-1-ol is subjected to an enzymatic reaction, typically involving lipases or proteases. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. This method's efficiency is capped at a 50% theoretical yield for the desired enantiomer. rsc.org
Chemoenzymatic Cascades: Modern strategies combine chemical and enzymatic steps in one-pot sequences to improve efficiency. For instance, an organocatalytic reaction could first generate a prochiral ketone, which is then reduced in situ by a stereoselective ketoreductase. A reported chemoenzymatic cascade to produce chiral γ-nitro alcohols demonstrated that a thienyl-derived enone could be successfully reduced, albeit with lower yields compared to phenyl derivatives, achieving high diastereomeric ratios. chemrxiv.orgcsic.es
The selection of the biocatalyst is critical and often requires screening a library of enzymes to find one with high activity and selectivity for the specific thiophene-containing substrate. nih.gov
Organocatalytic Asymmetric Methodologies
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a vital tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. rsc.orgmdpi.com For the synthesis of chiral amino alcohols, proline and its derivatives, as well as thiourea-based catalysts, are commonly employed. chemrxiv.orgnih.gov
A plausible organocatalytic route to this compound could involve:
Asymmetric Aldol (B89426) or Mannich Reaction: A thiophene-3-carbaldehyde could react with a suitable nucleophile in the presence of a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether, to set the stereochemistry at the α-carbon. nih.gov
Asymmetric Conjugate Addition: A strategy could involve the asymmetric conjugate addition of a nitrogen-containing nucleophile to a β-substituted α,β-unsaturated aldehyde or ketone derived from a thiophene precursor. chemrxiv.org
Use of Chiral Auxiliaries: Reagents like tert-butanesulfinamide, developed by the Ellman lab, serve as versatile chiral auxiliaries. yale.edu Condensation of (R)-tert-butanesulfinamide with 3-acetylthiophene (B72516) would form a sulfinyl imine, which can then be diastereoselectively reduced, followed by acidic removal of the auxiliary to yield the chiral amine.
These methods offer high enantioselectivity but may require careful optimization of reaction conditions, including the catalyst, solvent, and temperature. csic.es
Strategic Precursor Design and Functional Group Interconversions
The rational design of starting materials is fundamental to an efficient synthetic route. For this compound, two key classes of precursors are thiophene carbonyls and thiophene amino acids.
Synthesis from Thiophene Carbaldehydes or Ketones
Thiophene-3-carbaldehyde or 3-acetylthiophene are logical starting points for building the amino alcohol framework.
From Thiophene-3-carbaldehyde: A common strategy is the Strecker synthesis or a related variant. The aldehyde can be converted to an α-amino nitrile via reaction with a cyanide source (e.g., KCN) and ammonia, followed by hydrolysis. Subsequent reduction of the resulting α-amino acid's carboxyl group provides the target amino alcohol. Alternatively, a cyanohydrin formation followed by reduction and amination steps can be envisioned. A one-pot synthesis of a related thiophene dialdehyde (B1249045) has been reported starting from thiophene-3-carbaldehyde. nih.gov
From 3-Acetylthiophene: The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes. psu.edunih.govsciforum.net While this typically yields a different substitution pattern, modifications or alternative reactions starting from the ketone are more direct. A more direct approach involves the α-amination or α-azidation of the ketone, followed by stereoselective reduction of the carbonyl and subsequent conversion of the nitrogen-containing group (e.g., azide reduction) to the primary amine.
Derivatization of Thiophene Amino Acid Analogues
The most direct route involves the derivatization of the corresponding amino acid, (S)-2-amino-2-(thiophen-3-yl)acetic acid. medchemexpress.com This amino acid serves as an ideal precursor where the crucial stereocenter is already established.
The primary transformation required is the reduction of the carboxylic acid moiety to a primary alcohol without affecting the chiral center or the thiophene ring. Standard reducing agents for this purpose include:
Lithium aluminium hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF).
Borane (B79455) complexes, such as borane-THF (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS).
This reduction is typically a high-yielding and stereochemically conservative process, making it an efficient final step in the synthesis.
Evaluation of Synthetic Efficiency, Yields, and Enantioselectivity
| Methodology | Typical Precursor | Key Transformation | Reported Yields | Reported Enantioselectivity (ee/dr) | Reference |
| Biocatalysis (KRED) | α-azido ketone | Asymmetric reduction | High (e.g., 99.3% for similar substrates) | Excellent (>99% ee) | nih.gov |
| Chemoenzymatic Cascade | Thienyl-derived enone | Organocatalytic addition & KRED reduction | 47-48% | Excellent (>97:3 dr) | chemrxiv.orgcsic.es |
| Organocatalysis | α,β-unsaturated aldehydes | Nucleophilic addition | Good | High to very high | nih.gov |
| Amino Acid Reduction | (S)-2-amino-2-(thiophen-3-yl)acetic acid | Carboxylic acid reduction | High | Preserves existing stereochemistry | medchemexpress.com |
This table is interactive and can be sorted by column.
As the data indicates, biocatalytic and certain organocatalytic methods can achieve very high levels of enantioselectivity. nih.govchemrxiv.orgcsic.es While the chemoenzymatic cascade involving a thienyl substrate showed moderate yields, the stereochemical control was excellent. chemrxiv.orgcsic.es The reduction of a pre-existing chiral amino acid is often the most straightforward and highest-yielding final step, assuming the amino acid itself is readily accessible.
Green Chemistry Principles in the Synthesis of Thiophene Amino Alcohols
Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for sustainability. nih.govscribd.com
Key green considerations include:
Atom Economy: Multicomponent reactions, such as the Gewald reaction, are favored as they incorporate most of the atoms from the reactants into the final product, minimizing waste. nih.gov
Use of Safer Solvents and Reagents: A major focus is replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695), or performing reactions under solvent-free conditions. psu.eduscribd.com For example, some Gewald reactions have been successfully carried out in ethanol or even water. scribd.comderpharmachemica.com
Catalysis over Stoichiometric Reagents: The use of catalytic methods (biocatalysis, organocatalysis, metal catalysis) is inherently greener than using stoichiometric reagents, which generate large amounts of waste. researchgate.net Biocatalysis is particularly advantageous as enzymes are biodegradable and operate in aqueous media at ambient temperature and pressure. rsc.org
Energy Efficiency: Performing reactions at room temperature, as is common in many biocatalytic and organocatalytic processes, reduces energy consumption compared to methods requiring high temperatures. psu.edu
Renewable Feedstocks: While not always directly applicable to this specific synthesis, the broader goal is to derive starting materials from renewable sources.
The shift towards biocatalytic and one-pot chemoenzymatic cascades for synthesizing chiral amino alcohols aligns well with the principles of green chemistry, offering both high selectivity and a reduced environmental footprint. acs.orgchemrxiv.org
Chemical Reactivity and Derivatization of 2s 2 Amino 2 Thiophen 3 Yl Ethan 1 Ol
Transformations Involving the Amino Group
The primary amino group in (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol is a key site for nucleophilic reactions, enabling the formation of a wide range of functional derivatives.
Acylation and Sulfonylation for Amide and Sulfonamide Formation
The nucleophilic character of the primary amine facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.
Acylation: The reaction with an acyl chloride or carboxylic anhydride (B1165640) leads to the formation of an N-acyl derivative. Typically, this reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be used to form the amide bond directly from a carboxylic acid. capes.gov.br
Sulfonylation: Similarly, sulfonamides are readily prepared by reacting the amino alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. thieme-connect.de This reaction is often straightforward and provides access to a class of compounds known for their wide range of biological activities. thieme-connect.de The synthesis of sulfonamides can be achieved through a one-pot, two-step process involving the oxidative chlorination of thiols to sulfonyl chlorides, followed by reaction with an amine. tandfonline.com
| Reaction Type | Reagent (R-COCl or R-SO₂Cl) | Base/Coupling Agent | Solvent | General Product |
| Acylation | Acetyl Chloride | Triethylamine | Dichloromethane | N-acetyl-2-amino-2-(thiophen-3-yl)ethan-1-ol |
| Acylation | Benzoic Acid | EDCI, HOBt | DMF | N-benzoyl-2-amino-2-(thiophen-3-yl)ethan-1-ol |
| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | THF | N-tosyl-2-amino-2-(thiophen-3-yl)ethan-1-ol |
| Sulfonylation | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | N-mesyl-2-amino-2-(thiophen-3-yl)ethan-1-ol |
Alkylation and Reductive Amination
Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. The N-alkylation of aminothiophenes, in particular, has been described as difficult to achieve under mild conditions. researchgate.netrsc.org A common strategy to achieve selective mono-alkylation involves first protecting the amine, for instance as a carbamate (B1207046) or sulfonamide, followed by alkylation and deprotection. thieme-connect.deresearchgate.net For example, a sulfonamide derivative can be treated with a base like calcium hydride, followed by the addition of an alkylating agent. thieme-connect.de
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), or transfer hydrogenation conditions using formic acid as a hydrogen source. organic-chemistry.orgbeilstein-journals.org This method is highly versatile and avoids the over-alkylation issues associated with direct alkylation. khanacademy.org
| Reaction Type | Reagents | Conditions | General Product |
| Direct Alkylation | Methyl Iodide, K₂CO₃ | DMF, rt | N-methyl-2-amino-2-(thiophen-3-yl)ethan-1-ol |
| Reductive Amination | Acetone (B3395972), NaBH₃CN | Methanol, pH ~6 | N-isopropyl-2-amino-2-(thiophen-3-yl)ethan-1-ol |
| Reductive Amination | Benzaldehyde, H₂, Pd/C | Ethanol (B145695), rt | N-benzyl-2-amino-2-(thiophen-3-yl)ethan-1-ol |
| Reductive Amination | Cyclohexanone, HCOOH, Ir-catalyst | Water, rt | N-cyclohexyl-2-amino-2-(thiophen-3-yl)ethan-1-ol organic-chemistry.org |
Formation of Imine (Schiff Base) Derivatives
Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. The reaction of this compound with a carbonyl compound, typically under mild acid catalysis, results in the formation of a C=N double bond with the elimination of water. mdpi.com This reaction is generally reversible, and the equilibrium can be driven towards the product by removing water, for instance, with a Dean-Stark apparatus or a dehydrating agent. The formation of imines is a crucial step in reductive amination and is also used to synthesize ligands for coordination chemistry. thieme-connect.de
| Carbonyl Compound | Catalyst | Conditions | General Imine Product |
| Benzaldehyde | Acetic Acid (cat.) | Toluene, reflux | (E)-N-benzylidene-2-hydroxy-1-(thiophen-3-yl)ethanamine |
| Acetophenone | p-Toluenesulfonic acid (cat.) | Benzene (B151609), reflux | (E)-N-(1-phenylethylidene)-2-hydroxy-1-(thiophen-3-yl)ethanamine |
| Cyclohexanone | None | Methanol, rt | (E)-N-cyclohexylidene-2-hydroxy-1-(thiophen-3-yl)ethanamine |
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The 1,2-amino alcohol motif is a privileged precursor for the synthesis of various five-membered nitrogen-containing heterocycles, most notably oxazolidinones. These rings are important structural motifs in medicinal chemistry.
Oxazolidinone Formation: this compound can be cyclized to form the corresponding (S)-5-(thiophen-3-yl)oxazolidin-2-one. This transformation can be achieved using various carbonylating agents.
Phosgene or its equivalents (e.g., triphosgene, carbonyldiimidazole (CDI)): These reagents react with both the amino and hydroxyl groups to form the cyclic carbamate (oxazolidinone). The use of CDI is often preferred due to its safer handling properties.
Reaction with Isocyanates: Treatment with an isocyanate (R-N=C=O) can lead to an N-substituted urea-alcohol intermediate, which can then cyclize to form a 3-substituted oxazolidinone.
Reaction with Carbon Dioxide: Direct condensation with carbon dioxide can be achieved using specific catalytic systems, providing an atom-economical route to oxazolidinones. google.com
The conversion of β-amino alcohols into oxazolidinones is a well-established and high-yielding process. mdpi.org
| Reagent | Conditions | Product |
| Carbonyldiimidazole (CDI) | THF, reflux | (S)-5-(thiophen-3-yl)oxazolidin-2-one |
| Triphosgene, Triethylamine | Dichloromethane, 0 °C to rt | (S)-5-(thiophen-3-yl)oxazolidin-2-one |
| Phenyl isocyanate | Pyridine, rt | (S)-3-phenyl-5-(thiophen-3-yl)oxazolidin-2-one |
Reactions at the Hydroxyl Moiety
While the amino group is generally more nucleophilic, the hydroxyl group can be selectively functionalized under specific conditions, often requiring protection of the amine.
Esterification and Etherification Protocols
Esterification (O-Acylation): The selective acylation of the hydroxyl group in the presence of the more nucleophilic amine is a significant challenge. Standard acylation conditions will preferentially yield the N-acyl product. However, chemoselective O-acylation can be achieved by performing the reaction under strongly acidic conditions. ffi.nonih.gov In this approach, the amino group is protonated to form a non-nucleophilic ammonium salt, leaving the hydroxyl group free to react with an acylating agent like an acyl chloride or anhydride. nih.gov Anhydrous trifluoroacetic acid (TFA) is an effective solvent and catalyst for this transformation. nih.gov
An alternative strategy involves first protecting the amino group, for example, as a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) carbamate, which reduces its nucleophilicity. researchgate.net The hydroxyl group can then be acylated, followed by the removal of the amine protecting group.
Etherification (O-Alkylation): The synthesis of ethers from the hydroxyl group is typically accomplished via a Williamson ether synthesis. youtube.commasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. youtube.commasterorganicchemistry.com To achieve selective O-alkylation of an amino alcohol, the amine must first be protected with a group that is stable to the strong base (e.g., NaH) used to form the alkoxide. nih.gov A bulky protecting group like trityl (Tr) is often effective. nih.gov The general sequence involves N-protection, deprotonation of the alcohol, reaction with an alkyl halide, and finally, N-deprotection.
| Reaction Type | Reagents | Conditions | General Product |
| Selective O-Acylation | Acetic Anhydride, Trifluoroacetic Acid | 0 °C to rt | (S)-1-amino-2-(thiophen-3-yl)ethyl acetate (B1210297) nih.gov |
| O-Acylation (via N-protection) | 1. Boc₂O, Et₃N; 2. Acetyl Chloride, Pyridine; 3. TFA | Stepwise | (S)-1-amino-2-(thiophen-3-yl)ethyl acetate |
| O-Alkylation (via N-protection) | 1. Trityl Chloride, Et₃N; 2. NaH, THF; 3. Benzyl Bromide; 4. H⁺ | Stepwise | (S)-2-(benzyloxy)-1-(thiophen-3-yl)ethan-1-amine nih.gov |
Oxidation to Carbonyl Compounds and Carboxylic Acids
The primary alcohol in this compound can be oxidized to yield either the corresponding aldehyde, (S)-2-amino-2-(thiophen-3-yl)acetaldehyde, or the carboxylic acid, (S)-2-amino-2-(thiophen-3-yl)acetic acid. The choice of oxidant and reaction conditions is critical to achieve the desired product and to avoid unwanted side reactions, particularly the oxidation of the nucleophilic amino group.
Direct and selective oxidation of the alcohol in the presence of an unprotected amine is a significant challenge in organic synthesis. nih.gov However, modern catalytic systems have been developed to achieve this with high chemoselectivity. For instance, aerobic oxidation using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalyst system has proven effective for converting various unprotected amino alcohols into their corresponding amino carbonyl compounds at ambient temperature. nih.govelsevierpure.comresearchgate.net This method offers a pathway to synthesize (S)-2-amino-2-(thiophen-3-yl)acetaldehyde while leaving the amine untouched.
For the synthesis of the corresponding carboxylic acid, (S)-2-amino-2-(thiophen-3-yl)acetic acid, a more robust oxidation is required. sigmaaldrich.com In this context, protecting the amino group is a common and effective strategy. The amine can be converted into a non-nucleophilic group, such as a carbamate, which is stable under the oxidative conditions. Following the protection step, a variety of strong oxidizing agents can be employed to convert the primary alcohol to a carboxylic acid. For example, pyridinium (B92312) dichromate (PDC) has been used to oxidize N-protected alcohol precursors to their respective carboxylic acids. nih.gov After the oxidation is complete, the protecting group can be removed to yield the final amino acid. The existence and commercial availability of (R)-2-amino-2-(thiophen-3-yl)acetic acid, the enantiomer of the expected product, confirms the viability of this transformation. sigmaaldrich.com
Table 1: Oxidation Products of this compound
| Starting Material | Product | Transformation | Reagent Type (Example) |
|---|---|---|---|
| This compound | (S)-2-amino-2-(thiophen-3-yl)acetaldehyde | Selective Oxidation | Catalytic (AZADO/Cu) nih.govelsevierpure.com |
| N-Protected this compound | N-Protected (S)-2-amino-2-(thiophen-3-yl)acetic acid | Strong Oxidation | Chromium-based (PDC) nih.gov |
Protection and Deprotection Strategies
Given the presence of two reactive functional groups, the amino and hydroxyl groups, protecting group chemistry is essential for achieving regioselectivity in many synthetic sequences involving this compound. nih.govresearchgate.net The choice of protecting groups is dictated by their stability in subsequent reaction steps and the ease of their removal.
Amino Group Protection: The primary amine is typically protected as a carbamate. The tert-butoxycarbonyl (Boc) group is one of the most common choices due to its ease of installation (using di-tert-butyl dicarbonate) and its stability under a wide range of non-acidic conditions. The Boc group is readily removed with acids such as trifluoroacetic acid (TFA). nih.gov
Hydroxyl Group Protection: The primary alcohol can be protected using various strategies. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used. They are installed using the corresponding silyl chloride and are typically removed with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF).
Orthogonal Protection: In multi-step syntheses, it is often advantageous to use an orthogonal protection strategy, where one protecting group can be removed selectively without affecting the other. researchgate.net For instance, protecting the amine as a Boc group and the alcohol as a TBDMS ether allows for the selective deprotection of either group. The TBDMS ether can be cleaved with fluoride ions while the Boc group remains intact, and conversely, the Boc group can be removed with acid while the TBDMS ether is stable. This strategy provides precise control over which functional group reacts in a subsequent transformation.
Table 2: Common Protecting Groups for the Amino and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) nih.gov |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride ion (e.g., TBAF) |
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. studysmarter.co.uk The substituent at the C3 position significantly influences the regioselectivity of these reactions. researchgate.netopenstax.org
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)
The amino alcohol side chain at the C3 position of this compound is generally considered an activating group. Both the amino and hydroxyl functionalities are electron-donating, increasing the electron density of the thiophene ring and making it more reactive towards electrophiles than benzene. openstax.org
In electrophilic substitution reactions on monosubstituted benzenes, activating groups typically direct incoming electrophiles to the ortho and para positions. openstax.org By analogy, for a 3-substituted thiophene, the positions ortho to the substituent are C2 and C4, while the para position is C5. Therefore, electrophilic substitution on this compound is expected to occur primarily at the C2 and C5 positions, which are the most activated sites. For reactions like halogenation (e.g., with N-bromosuccinimide, NBS) or nitration (e.g., with HNO₃/H₂SO₄), a mixture of 2- and 5-substituted products is the anticipated outcome. To prevent side reactions with the amino alcohol side chain, it is often necessary to protect these functional groups prior to performing the electrophilic substitution.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira) at Thiophene Positions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to thiophene derivatives. mdpi.comunimib.it The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is a particularly common method. researchgate.net
To engage this compound in such a reaction, it must first be converted into a suitable substrate, typically a halothiophene. This can be achieved via electrophilic halogenation (e.g., bromination or iodination) at the C2 or C5 positions, as described previously. Once the halo-thiophene derivative is formed, it can be coupled with a variety of partners. For example, a 2-bromo-3-substituted thiophene can be coupled with an arylboronic acid under Suzuki conditions to form a 2-aryl-3-substituted thiophene.
The functional group tolerance of the cross-coupling reaction is a key consideration. The amino and hydroxyl groups on the side chain may interfere with the catalytic cycle, often necessitating their protection prior to the reaction. nih.gov
Table 3: Example of a Suzuki Cross-Coupling Pathway
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Protection | This compound, Boc₂O | N-Boc-(2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol |
| 2 | Halogenation | N-Boc protected intermediate, NBS | N-Boc-(2S)-2-amino-2-(2-bromo-thiophen-3-yl)ethan-1-ol |
| 3 | Suzuki Coupling | Brominated intermediate, Arylboronic acid, Pd catalyst, Base mdpi.comunimib.it | N-Boc-(2S)-2-amino-2-(2-aryl-thiophen-3-yl)ethan-1-ol |
Functionalization at C2 or C5 Positions of the Thiophene Ring
The C2 and C5 positions of the thiophene ring are the most reactive sites for functionalization due to electronic effects. As discussed, the primary strategy to achieve this is through a two-step sequence:
Electrophilic Halogenation: Introduction of a halogen (bromine or iodine) at the C2 and/or C5 position serves as a "handle" for further transformations. The regioselectivity is directed by the C3-substituent.
Metal-Catalyzed Cross-Coupling: The resulting halothiophene can then be used in various cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.) to install a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.
This halogenation-coupling sequence provides a reliable and versatile method for elaborating the thiophene scaffold at its most accessible positions, enabling the synthesis of a diverse library of derivatives.
Concurrent and Sequential Transformations of Multiple Functional Groups
The ability to perform reactions on the different functional groups of this compound in a controlled sequence is fundamental to its use as a synthetic building block. fiveable.melibretexts.org The combination of protection/deprotection strategies with reactions on the side chain and the thiophene ring allows for complex molecular architectures to be constructed. researchgate.net
A representative multi-step synthesis could involve the following sequence:
Orthogonal Protection: The amine is protected with a Boc group, and the alcohol is protected with a TBDMS group.
Ring Functionalization: The thiophene ring is brominated with NBS, leading to the 2-bromo derivative. This is followed by a Suzuki cross-coupling reaction to introduce an aryl substituent at the C2 position.
Selective Deprotection and Oxidation: The TBDMS group is selectively removed using TBAF. The now-free primary alcohol is oxidized to a carboxylic acid using a suitable oxidant.
Final Deprotection: The Boc group is removed with TFA to reveal the primary amine, yielding a complex, multifunctional final product.
This hypothetical sequence illustrates how the different reactivities can be orchestrated through a carefully planned multi-step synthesis, highlighting the value of this compound as a versatile chiral precursor. fiveable.mesavemyexams.com
Stereocontrol during Derivatization and Rearrangement Processes
The stereochemical integrity of the chiral center in this compound is a critical consideration during its derivatization and any subsequent rearrangement reactions. The inherent chirality of this molecule, originating from the (S)-configuration at the carbon bearing the amino and thiophenyl groups, offers a valuable starting point for the synthesis of enantiomerically pure compounds. The control of stereochemistry in reactions involving this amino alcohol is largely dictated by the reaction mechanism and the nature of the reagents employed.
Derivatization reactions at the amino and hydroxyl groups can proceed with retention of configuration at the stereocenter, provided that the chiral carbon itself is not directly involved in bond-breaking or forming events that would lead to racemization or inversion. For instance, N-acylation and O-alkylation reactions are typically expected to preserve the existing stereochemistry.
A key strategy for leveraging the chirality of this compound is its use in the synthesis of chiral heterocycles, such as oxazolines. The formation of a 2-oxazoline ring from a 1,2-amino alcohol is a well-established transformation that generally proceeds with retention of configuration at the stereogenic center. wikipedia.org The cyclization is often promoted by dehydrating agents or can be achieved by reacting the amino alcohol with a carboxylic acid or its derivative. mdpi.comresearchgate.net In a study on the synthesis of chiral tridentate oxazolines, amino alcohols derived from natural α-amino acids were reacted with thiophene carboxylic acid derivatives. uol.de Although this study did not use the exact target compound, it demonstrates a relevant synthetic route where the stereochemistry of the starting amino alcohol is transferred to the resulting oxazoline (B21484) ligand.
The stereochemical outcome of rearrangement processes involving derivatives of this compound would be highly dependent on the nature of the rearrangement. For reactions that proceed through intermediates prone to racemization, such as carbocations at the chiral center, a loss of stereochemical purity would be expected. Conversely, concerted pericyclic reactions or rearrangements involving neighboring group participation can proceed with a high degree of stereospecificity.
In the context of related structures, the reaction of 2-((diphenylmethylene)amino)acetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one has been shown to proceed with high diastereoselectivity, affording the corresponding pentanenitrile derivative with a diastereoisomeric ratio of 95:5. mdpi.comresearchgate.net This highlights the ability of the thiophene moiety to influence the stereochemical course of a reaction, a principle that would extend to reactions involving this compound.
The transfer of chirality is a fundamental concept in asymmetric synthesis. nih.gov In reactions involving β-hydroxy amino acids, the existing stereocenters can direct the formation of new stereogenic centers with high specificity. For example, the reaction of L-threonine with certain aldehydes in the presence of nickel(II) leads to the formation of an oxazolidine (B1195125) with the creation of two new chiral centers in a highly controlled manner. nih.gov This principle of chirality transfer is directly applicable to derivatization reactions of this compound, where the (S)-configuration can be used to induce asymmetry in newly formed parts of the molecule.
While specific studies detailing the stereocontrol in rearrangements of this compound are not prevalent in the literature, the general principles of asymmetric synthesis and stereoselective reactions of analogous chiral amino alcohols and thiophene-containing compounds provide a strong basis for predicting its behavior. The preservation or controlled transformation of the stereocenter is paramount for its application as a chiral building block in the synthesis of complex, enantiomerically pure molecules.
Table of Stereocontrol in Related Reactions
| Reaction Type | Starting Material Analogue | Product | Stereochemical Outcome | Diastereomeric/Enantiomeric Excess | Reference |
|---|---|---|---|---|---|
| Oxazoline Synthesis | Chiral amino alcohols and 2-thiophene carboxylic acid | Tridentate oxazoline ligands | Retention of configuration | Not specified | uol.de |
| Michael Reaction | 2-((diphenylmethylene)amino)acetonitrile and a thiophene-containing enone | rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile | High diastereoselectivity | 95:5 dr | mdpi.comresearchgate.net |
| Oxazolidine Formation | L-threonine and imidazole-4-carboxaldehyde with Ni(II) | Nickel complex of an oxazolidine | High stereospecificity, chirality transfer | Single stereoisomer formed | nih.gov |
Applications of 2s 2 Amino 2 Thiophen 3 Yl Ethan 1 Ol As a Chiral Building Block
Enantioselective Construction of Complex Organic Molecules
Chiral β-amino alcohols are fundamental building blocks in the asymmetric synthesis of a vast array of organic compounds, including many pharmaceuticals. More than 80% of all drugs and drug candidates feature amine functionality, and a significant portion of these are chiral. yale.edu The development of versatile chiral reagents is crucial for accessing these molecules enantioselectively. yale.edu
(2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol can serve as a precursor for chiral ligands used in metal-catalyzed asymmetric reactions. For instance, amino alcohol derivatives are readily converted into ligands for catalysts used in the asymmetric reduction of ketones or in carbon-carbon bond-forming reactions. mdpi.com A notable example involves a different chiral ligand, (2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol), which, in combination with a copper(II) salt, forms a highly efficient Lewis acid catalyst for asymmetric Aldol (B89426) reactions, producing complex molecules with high enantioselectivity. nih.gov This demonstrates the principle that thiophene-containing amino alcohols can be pivotal in constructing enantiomerically enriched biomolecules. nih.gov The title compound could similarly be transformed into ligands for such processes, guiding the stereochemical outcome of reactions to build complex structures with precise three-dimensional arrangements.
Role in the Synthesis of Optically Active Heterocyclic Frameworks
The synthesis of optically active heterocyclic compounds is a major focus in medicinal chemistry and materials science. The incorporation of a chiral center can profoundly influence the biological activity and material properties of these frameworks.
Quinolines are a significant class of heterocyclic compounds, and their synthesis through multicomponent reactions (MCRs) is an efficient strategy for creating molecular complexity in a single step. rsc.org While direct synthesis of chiral quinolines from this compound is not explicitly detailed in the literature, the compound's functional groups are well-suited for established quinoline (B57606) syntheses. For example, the amino group can act as the nitrogen source in reactions like the Friedländer or Combes quinoline synthesis, where an aniline (B41778) or related amine condenses with a β-dicarbonyl compound. By using a chiral amine derived from this compound, it is conceivable to induce chirality in the final quinoline product, especially if the chiral center is maintained close to the reacting centers or if the synthesis is directed by a chiral catalyst derived from the amino alcohol.
Spirocyclic systems, which contain a single atom as the junction of two rings, are important structural motifs in natural products and pharmaceuticals. rsc.orgbeilstein-journals.org The synthesis of chiral spirocycles often relies on asymmetric catalysis or the use of chiral starting materials. Thiophene-containing spirocycles have been synthesized and evaluated for various biological activities. orientjchem.orgnih.gov
An organocatalytic asymmetric sulfa-Michael/aldol cascade reaction has been developed to create complex spiro[indoline-2,3′-thiophen]-3-ones with a spiro hetero-quaternary carbon center and three consecutive chiral centers. rsc.org This highlights a sophisticated strategy for incorporating a thiophene (B33073) ring into a chiral spirocyclic framework. The amino alcohol this compound could be employed as a precursor to a chiral catalyst or ligand to mediate such transformations, or it could be chemically modified and incorporated as a structural component of the final spirocycle, imparting its inherent chirality to the system.
Utilization in the Design and Synthesis of Chiral Polymers
The field of chiral polymers leverages the introduction of chirality to control the supramolecular structure and impart unique optical and electronic properties to materials. Thiophene-based polymers are of particular interest for their applications in organic electronics. chim.it
The synthesis of these polymers is often achieved through methods like FeCl₃-induced oxidative polymerization or Stille-coupling reactions. rsc.orgacs.org The resulting polymers often show distinct chiroptical properties that are dependent on factors like solvent and temperature, which can affect the degree of aggregation and conformational ordering. tue.nlscispace.com
| Polymer Type | Synthetic Method | Key Property Investigated | Significant Finding | Reference |
|---|---|---|---|---|
| Isothianaphthene–thiophene (ITN–Th)-based chiral copolymers | Palladium-catalyzed polycondensation | Optical and chiroptical properties (UV-vis, CD) | The polymers exhibit light emission and their CD spectra indicate a helical π-stacking structure. | tandfonline.com |
| Polythiophenes with chiral sulfoxide (B87167) pendants | FeCl₃ or Fe(ClO₄)₃ oxidative polymerization | Preservation of chirality during polymerization | Fe(ClO₄)₃ was found to be a suitable oxidant that prevents racemization of the chiral sulfur center during polymerization. | rsc.org |
| Regioregular poly{3-[2-((S)-2-methylbutoxy)ethyl]thiophene} | McCullough method (GRIM) | Effect of regioregularity on chiroptical properties | Highly regioregular polymers show strong induced optical activity, suggesting a stable helical structure, unlike regiorandom analogues. | tue.nlscispace.com |
| Poly(thiophene-alt-cyclopenta[2,1-b:3,4-b']dithiophene)s | Stille-coupling reaction | Chiroptical properties in solution and film | Polymers exhibit chiral exciton (B1674681) coupling and their chiroptical response in films can be tuned by annealing. | acs.org |
A significant consequence of incorporating chiral side chains onto polythiophene backbones is the induction of a preferred one-handed helical conformation of the polymer main chain. tandfonline.com This helical π-stacking allows for effective electronic communication along the polymer backbone and between chains, leading to observable chiroptical activity. tandfonline.com The stability and handedness of this helical structure are dictated by the stereochemistry of the chiral pendant.
Studies on highly regioregular polythiophenes have shown that a well-defined head-to-tail coupling is crucial for achieving a stable helical structure and strong CD signals. tue.nlscispace.com In good solvents, the polymer chain may adopt a disordered, non-planar structure that is optically inactive in its backbone. tue.nlscispace.com However, in poor solvents or in the solid state, the polymer chains can associate into a more rigid, coplanar, and helically ordered form, which activates the chiroptical properties. tue.nlscispace.com This behavior, often accompanied by solvatochromism and thermochromism, underscores the direct link between the molecular-level chirality of the side chain and the macroscopic properties of the polymeric material. tue.nl The use of building blocks like this compound is thus central to the rational design of such "smart" materials with tunable chiroptical responses. acs.org
Precursor for Advanced Molecular Scaffolds with Potential Bioactive Motifs
The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol on a chiral backbone, allows for its elaboration into a variety of more complex molecular architectures. These scaffolds are of significant interest due to their potential to exhibit biological activity or to serve as ligands in asymmetric catalysis.
One of the key applications of chiral 1,2-amino alcohols is in the synthesis of chiral ligands for transition metal-catalyzed reactions. The development of such ligands is crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. While specific research on ligands derived directly from this compound is not extensively documented in publicly available literature, the synthesis of new chiral ligands based on other thiophene derivatives for use in catalytic asymmetric oxidation of sulfides has been reported. iaea.orgkoreascience.krresearchgate.net For instance, chiral Schiff base ligands can be prepared through the condensation of an aldehyde with a chiral amino alcohol. The resulting ligands, when complexed with a metal such as vanadium, have been shown to catalyze the asymmetric oxidation of sulfides to sulfoxides with good enantioselectivity. koreascience.krresearchgate.net Given this precedent, this compound is an excellent candidate for the synthesis of novel Schiff base ligands where the thiophene-3-yl group can influence the steric and electronic properties of the resulting catalyst.
Another important class of molecular scaffolds readily accessible from chiral amino alcohols are oxazolines. The synthesis of 2-oxazolines can be achieved through the cyclization of a 2-amino alcohol with various reagents, including carboxylic acids or their derivatives. organic-chemistry.orgwikipedia.org These heterocyclic scaffolds are thermally stable and resistant to a range of reaction conditions, making them useful in various synthetic applications. The chirality of the starting amino alcohol is transferred to the oxazoline (B21484) ring, making them valuable as chiral auxiliaries or as ligands for asymmetric catalysis. The synthesis of 2-substituted oxazolines from amino alcohols is a well-established methodology. organic-chemistry.orgorgsyn.orgnih.gov
The table below outlines potential advanced molecular scaffolds that can be synthesized from this compound.
| Scaffold Type | General Structure | Potential Applications |
| Chiral Schiff Base Ligands | Thiophene-C(H)=N-CH(CH₂OH)-Thiophene | Asymmetric Catalysis |
| Chiral Oxazolines | 2-Substituted-4-(thiophen-3-yl)-oxazoline | Chiral Auxiliaries, Asymmetric Catalysis |
| Chiral Amides/Esters | R-C(=O)-NH-CH(CH₂OH)-Thiophene / R-O-C(=O)-CH(NH₂)-Thiophene | Pharmaceutical Intermediates, Bioactive Molecules |
Integration into Fluorescent Markers for Biopolymers and Sensing Technologies
Thiophene-based materials are known for their fluorescent properties, and their emission characteristics can be tuned through chemical modification. nih.gov This makes them attractive candidates for the development of fluorescent labels for biological and materials science applications. While direct reports on the use of this compound as a fluorescent marker are limited, its structure contains the necessary functionalities for such applications.
The thiophene ring itself can act as a fluorophore. The amino and hydroxyl groups of this compound provide convenient handles for covalently attaching the molecule to biopolymers such as proteins or nucleic acids, or to other molecules of interest. For instance, the primary amine can be reacted with various electrophilic reagents to form stable linkages. Fluorescent labeling of amines is a common strategy in protein structural analysis. tcichemicals.com Reagents such as succinimidyl esters or isothiocyanates are frequently used to label the primary amino groups of proteins.
The development of fluorescent probes for sensing applications is another area where derivatives of this compound could be valuable. The thiophene moiety can be part of a larger conjugated system, and its fluorescence can be sensitive to the local environment, allowing for the detection of specific analytes or changes in biological systems. mdpi.com
The following table details potential reactions for integrating this compound into fluorescent markers.
| Reaction Type | Reagent | Resulting Linkage | Application |
| N-Acylation | Succinimidyl Ester | Amide | Labeling of proteins/peptides |
| N-Alkylation | Alkyl Halide | Secondary Amine | Modification of biomolecules |
| Isothiocyanate Coupling | Isothiocyanate | Thiourea (B124793) | Fluorescent tagging |
| O-Alkylation/Acylation | Alkyl/Acyl Halide | Ether/Ester | Attachment to surfaces or polymers |
Role in Asymmetric Catalysis and Chiral Ligand Design
Design and Synthesis of Chiral Ligands from (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol and its Derivatives
The modular nature of amino alcohols derived from thiophene (B33073) allows for their incorporation into several classes of potent chiral ligands. bldpharm.com The synthetic accessibility and the stereocenter's proximity to the coordinating nitrogen atom are key features that enable effective chiral induction. bldpharm.com
C2-symmetric ligands are a prominent class in asymmetric catalysis, and thiophene-based bis(amino-alcohols) have emerged as effective examples. A series of C2-symmetric chiral thiophene-2,5-bis(β-amino alcohol) ligands have been synthesized, typically starting from thiophene-2,5-dicarbaldehyde and various chiral β-amino alcohols. semanticscholar.org This modular synthesis allows for the tuning of steric and electronic properties by varying the substituents on the amino alcohol component. nih.gov For instance, novel chiral thiophene-2,5-bis ligands (L1–L5) were synthesized from thiophene-2,5-dicarbaldehyde and chiral β-amino alcohols in a four-step process. semanticscholar.org These ligands are designed to create a specific chiral environment around a coordinated metal ion. rsc.org
The resulting bis(amino-alcohol) ligands, such as (2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol), are used to form in situ catalysts with metal salts like copper(II) acetate (B1210297). rsc.orgrsc.org These C2-symmetric ligands have demonstrated significant potential in mediating asymmetric carbon-carbon bond-forming reactions. researchgate.net
Chiral oxazoline-containing ligands are among the most successful and widely used in asymmetric catalysis due to their straightforward synthesis from readily available chiral amino alcohols. bldpharm.com The thiophene moiety can be incorporated into these ligand backbones to create bidentate or tridentate structures. uol.de For example, C2-symmetric 2,5-bis(oxazolinyl)thiophene and 2,5-bis(imidazolinyl)thiophene ligands have been synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.gov
The synthesis often involves the conversion of a thiophene carboxylic acid derivative and a chiral amino alcohol into the corresponding oxazoline (B21484). uol.de These ligands, such as 2-pyridyloxazolines and their thiophene analogs, coordinate with metal centers through the oxazoline nitrogen and another donor atom, influencing the stereochemical outcome of the catalyzed reaction. uol.deresearchgate.net The modular design allows for the creation of libraries of ligands with varied steric and electronic properties for catalyst screening. researchgate.net
Schiff base ligands, formed by the condensation of a primary amine with a carbonyl compound, are exceptionally versatile in coordination chemistry. mdpi.com The amino group of this compound or its derivatives can react with thiophene aldehydes (e.g., 2-thiophene carboxaldehyde or 2-acetyl thiophene) to form chiral Schiff base ligands. researchgate.netnih.gov
These ligands can act as bidentate or tridentate chelators for a variety of transition metals. For instance, a Schiff base derived from 2-thiophene carboxaldehyde and 2-aminobenzoic acid was shown to coordinate to metal ions in a terdentate fashion via the carboxylate oxygen, azomethine nitrogen, and thiophene sulfur. nih.gov The resulting metal complexes have applications in catalysis and materials science. mdpi.comresearchgate.net The synthesis of Schiff bases from amino acids and their subsequent complexation with metals like Cu(II), Co(II), and Ni(II) is a well-established method for creating chiral catalysts. mdpi.comresearchgate.net
Metal-Catalyzed Asymmetric Transformations
Ligands derived from thiophene-containing amino alcohols have been successfully employed in several key metal-catalyzed asymmetric reactions, demonstrating their effectiveness in creating highly enantioselective catalysts.
The asymmetric aldol (B89426) reaction is a powerful tool for constructing carbon-carbon bonds and accessing chiral β-hydroxy carbonyl compounds. A highly efficient Lewis acid catalytic system based on Cu(II) and chiral thiophene-2,5-bis(amino-alcohol) ligands has been developed for the enantioselective aldol reaction of isatin (B1672199) derivatives with ketones. rsc.orgrsc.orgnih.gov
This catalytic system, combining a ligand like (2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol) (L1) with Cu(OAc)₂·H₂O, furnishes 3-substituted-3-hydroxyindolin-2-one derivatives in high yields and enantioselectivities. rsc.orgrsc.org Optimization studies revealed that the choice of solvent and the ligand-to-metal ratio are crucial for achieving high performance. For the reaction between 5-bromoisatin (B120047) and acetone (B3395972), the L1-Cu(OAc)₂·H₂O system in THF provided the product with high yield and enantioselectivity. rsc.orgrsc.org
Table 1: Enantioselective Aldol Reaction of 5-bromoisatin with Acetone Catalyzed by L1-Metal Complexes rsc.orgrsc.org
| Entry | Metal Salt | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cu(OAc)₂·H₂O | CH₂Cl₂ | 48 | 58 | 74 |
| 2 | Cu(OAc)₂·H₂O | Dioxane | 48 | 45 | 76 |
| 3 | Cu(OAc)₂·H₂O | THF | 24 | 88 | 96 |
| 4 | Zn(OAc)₂·2H₂O | THF | 72 | 50 | 17 |
| 5 | Zn(OTf)₂ | THF | 72 | - | - |
| 6 | Mg(OTf)₂ | THF | 72 | - | - |
| Reaction conditions: 5-bromoisatin (0.2 mmol), acetone (50 eq.), Ligand L1 (10 mol%), Metal Salt (30 mol%), at room temperature. |
The Henry (nitroaldol) reaction is a fundamental C-C bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. semanticscholar.orguwindsor.ca The development of catalytic asymmetric versions of this reaction is of significant interest. organic-chemistry.orgnih.gov
A novel catalytic system comprising an in situ generated complex of Cu(OAc)₂·H₂O and a chiral thiophene-2,5-bis(β-amino alcohol) ligand has proven highly effective for the asymmetric Henry reaction. semanticscholar.org This system was used to catalyze the reaction of various substituted aromatic aldehydes with nitromethane (B149229), producing chiral β-nitro alcohols with excellent chemical yields and high enantiomeric purity. semanticscholar.org For example, using 20 mol% of the L4-Cu(OAc)₂ catalyst complex in ethanol (B145695) at room temperature, the reaction between 2-nitrobenzaldehyde (B1664092) and nitromethane yielded the corresponding nitroaldol product in 99% yield and 94.6% enantiomeric excess (ee). semanticscholar.org The mild, base-free reaction conditions and use of an environmentally benign solvent like ethanol enhance the practicality of this catalytic system. semanticscholar.org
Table 2: Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane semanticscholar.org
| Entry | Aldehyde (Substituent) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Nitrobenzaldehyde | 24 | >99 | 94.6 |
| 2 | 4-Nitrobenzaldehyde | 24 | >99 | 92.2 |
| 3 | 2-Chlorobenzaldehyde | 24 | >99 | 91.5 |
| 4 | 4-Chlorobenzaldehyde | 24 | >99 | 90.4 |
| 5 | 4-Bromobenzaldehyde | 24 | >99 | 91.8 |
| 6 | 4-Fluorobenzaldehyde | 24 | 98 | 88.7 |
| 7 | Benzaldehyde | 36 | 95 | 85.2 |
| 8 | 4-Methylbenzaldehyde | 36 | 94 | 83.2 |
| Reaction conditions: Aldehyde (0.5 mmol), nitromethane (5.0 mmol), L4-Cu(OAc)₂ catalyst (20 mol%), EtOH, 25 °C. |
Domino Knoevenagel-Michael Cyclization Reactions
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are highly valued for their efficiency and atom economy. Catalysts derived from thiophene amino alcohols have shown remarkable proficiency in mediating complex domino sequences.
A notable example involves a highly efficient Lewis acid catalytic system composed of Copper(II) acetate and a C₂-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligand. This system has been successfully applied to the one-pot, three-component Domino Knoevenagel-Michael cyclization reaction. rsc.orgjyu.firsc.org The reaction between a substituted isatin, malononitrile, and an active methylene (B1212753) compound like ethyl acetoacetate (B1235776) produces structurally complex and biologically relevant spiro[4H-pyran-3,3'-oxindole] derivatives in excellent yields (89–99%) and with high enantioselectivities (up to 95% ee). jyu.firsc.org
The reaction proceeds through an initial Knoevenagel condensation between the isatin and malononitrile, followed by a Michael addition of the enolate of the active methylene compound, and subsequent intramolecular cyclization to furnish the spirocyclic product. The chiral copper complex plays a crucial role in orchestrating the stereochemical outcome of the Michael addition step, leading to high enantiomeric excess in the final product. nih.gov The success of this catalytic system underscores the potential of thiophene-based chiral ligands in constructing intricate molecular architectures with multiple stereocenters in a single step. rsc.org
Table 1: Asymmetric Domino Knoevenagel-Michael Cyclization for the Synthesis of Spiro[4H-pyran-3,3'-oxindole] Derivatives Catalyst System: (2S,2′S)-2,2′-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol) / Cu(OAc)₂·H₂O
| Isatin Derivative (Substituent) | Active Methylene Compound | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| H | Ethyl Acetoacetate | 95 | 94 | jyu.fi |
| 5-Br | Ethyl Acetoacetate | 99 | 95 | jyu.fi |
| 5-Cl | Ethyl Acetoacetate | 98 | 92 | jyu.fi |
| 5-F | Ethyl Acetoacetate | 96 | 90 | jyu.fi |
| 5-NO₂ | Ethyl Acetoacetate | 89 | 88 | jyu.fi |
Friedel-Crafts Asymmetric Alkylation Reactions
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction for attaching alkyl groups to aromatic rings. Its asymmetric variant is a powerful tool for synthesizing chiral molecules containing arylethylamine and other valuable motifs. Chiral ligands derived from thiophene amino alcohols have been developed to control the enantioselectivity of these reactions.
Specifically, C₂-symmetric chiral 2,5-bis(oxazolinyl)thiophene ligands, synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols, have been employed in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.govmdpi.com In a model reaction between indole (B1671886) and various trans-β-nitrostyrene derivatives, a catalyst system comprising one such ligand and copper(II) triflate (Cu(OTf)₂) afforded the corresponding 3-alkylated indole products in moderate to good yields (up to 76%) and with good enantioselectivity (up to 81% ee). mdpi.com
Research indicates that bis(oxazolinyl)thiophene ligands are more effective for this transformation than their bis(imidazolinyl)thiophene counterparts. mdpi.com The optimization of reaction parameters, including the choice of metal salt, solvent, and temperature, is crucial for achieving high stereoselectivity. researchgate.net The tridentate coordination of the ligand to the copper center creates a well-defined chiral environment that directs the approach of the indole nucleophile to one face of the nitroalkene electrophile. nih.govmdpi.com
Table 2: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrenes Catalyst System: 2,5-Bis(oxazolinyl)thiophene / Cu(OTf)₂
| β-Nitrostyrene Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| 4-F | 70 | 81 | mdpi.com |
| 4-Cl | 72 | 78 | mdpi.com |
| 4-Br | 76 | 75 | mdpi.com |
| 2-Cl | 65 | 72 | mdpi.com |
| H | 68 | 74 | mdpi.com |
Other Enantioselective C-C and C-X Bond Forming Reactions
The utility of catalysts derived from thiophene amino alcohols extends beyond the aforementioned reactions to other critical enantioselective C-C and C-X bond formations.
Asymmetric Aldol and Henry Reactions: The same Cu(II)-thiophene-2,5-bis(amino-alcohol) catalytic system effective in domino reactions also excels in asymmetric Aldol reactions. nih.gov When reacting isatin derivatives with ketones, it furnishes 3-substituted-3-hydroxyindolin-2-ones with high yields (81–99%) and outstanding enantioselectivities (up to 96% ee). rsc.org Furthermore, these C₂-symmetric chiral thiophene ligands have been successfully applied in the catalytic asymmetric Henry (nitroaldol) reaction between nitromethane and various aldehydes, achieving excellent yields and enantioselectivities (up to 99% yield and 95% ee). nih.gov
Asymmetric Transfer Hydrogenation: In a different type of transformation, a ruthenium catalyst has been used for the asymmetric transfer hydrogenation of α-amino ketones. This method was successfully applied to produce a heteroaryl thiophene 1,2-amino alcohol with high enantioselectivity (98.8:1.2 er) and in good yield (89%), demonstrating an effective C-H bond formation. acs.org
Reductive Cross-Coupling: The thiophene moiety has also been shown to be a compatible functional group in iron-catalyzed asymmetric reductive cross-coupling reactions. An iron(II) triflate catalyst combined with a chiral bisoxazoline–phosphine ligand effectively coupled ketimines with alkyl iodides. The presence of a thiophene substituent on the ketimine was well-tolerated, leading to the formation of α-tertiary amino esters with high enantioselectivity, showcasing a novel C(sp³)–C bond formation. acs.org
Organocatalytic Applications Utilizing this compound Derived Catalysts
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Chiral 1,2-amino alcohols are common starting points for the synthesis of various organocatalysts. While the searched literature does not provide specific examples of organocatalysts derived directly from this compound, the structural motif lends itself to the design of several established classes of organocatalysts.
For instance, amino alcohols can be incorporated into bifunctional thiourea (B124793) or squaramide frameworks. nih.govrsc.org These catalysts operate through a network of hydrogen bonds to activate the electrophile, while a tertiary amine base (often the amino alcohol's nitrogen or an external base) activates the nucleophile. rsc.org Thiourea-fused γ-amino alcohol organocatalysts, for example, have proven highly effective in asymmetric Mannich reactions, affording products with excellent yields and stereoselectivities (up to 99% ee). nih.gov
Another potential application is the formation of chiral oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones with borane (B79455). polyu.edu.hk The amino alcohol condenses with a borane source to form the active catalyst in situ. The steric and electronic properties of the groups attached to the chiral backbone, such as a thiophene ring, would be expected to influence the catalyst's activity and selectivity.
Although direct applications are yet to be reported, the this compound scaffold remains a promising and unexplored platform for the development of novel organocatalysts.
Mechanistic Investigations of Catalytic Cycles and Enantioselectivity Origin
Understanding the mechanism of catalysis is key to rational catalyst design and optimization. For reactions catalyzed by metal complexes of thiophene-amino alcohol derivatives, the enantioselectivity arises from the specific three-dimensional structure of the catalyst-substrate complex.
In the Cu(II)-catalyzed Aldol reaction using a C₂-symmetric thiophene-2,5-bis(amino-alcohol) ligand, a plausible transition state has been proposed. rsc.org The copper center acts as a Lewis acid, coordinating to the carbonyl groups of the isatin substrate, thereby activating it for nucleophilic attack. The chiral ligand, with its defined stereochemistry and steric bulk, creates a chiral pocket around the metal center. This arrangement forces the ketone-derived enolate to approach the activated isatin from a specific face, effectively discriminating between the two enantiotopic faces and leading to a highly enantioenriched product. The thiophene ring itself contributes to the rigidity and defined geometry of the ligand backbone.
Similarly, in organocatalytic systems like bifunctional thioureas, the mechanism relies on non-covalent interactions. rsc.org The thiourea moiety activates the electrophile (e.g., an imine in a Mannich reaction) through dual hydrogen bonding. Simultaneously, the basic amino group of the catalyst deprotonates the nucleophile (e.g., a β-keto ester) to form an enolate. The catalyst holds both substrates in a specific orientation within the transition state, where the chiral scaffold, including its bulky groups, shields one face of the enolate, guiding the stereochemical outcome of the C-C bond formation. rsc.org DFT calculations and frontier orbital analysis often support these models, explaining the observed high diastereoselectivities and enantioselectivities. rsc.org
Spectroscopic and Structural Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol, both ¹H and ¹³C NMR would provide definitive information about the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the thiophene (B33073) ring, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. The protons on the thiophene ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing the 3-substitution pattern. The chiral center's proton (H-2) would likely appear as a multiplet due to coupling with the adjacent methylene protons. These methylene protons (H-1) are diastereotopic and would be expected to show distinct signals, likely as a doublet of doublets each. mdpi.comresearchgate.net
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The chemical shifts of the thiophene carbons would confirm the substitution, while the signals for the two aliphatic carbons would be found in the upfield region. st-andrews.ac.uk The use of advanced NMR techniques like COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling network, confirming the connectivity between the methine and methylene groups. mdpi.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for thiophene and amino alcohol moieties.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H₂ | ~3.6 - 3.8 | ~65-70 |
| C2-H | ~4.2 - 4.5 | ~55-60 |
| Thiophene C2'-H | ~7.3 - 7.5 | ~125-128 |
| Thiophene C3' | - | ~138-142 |
| Thiophene C4'-H | ~7.0 - 7.2 | ~120-123 |
| Thiophene C5'-H | ~7.2 - 7.4 | ~126-129 |
| OH | Broad, variable | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing intermolecular interactions like hydrogen bonding.
The IR spectrum of this compound would be dominated by characteristic absorption bands. A broad, intense band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol, with its breadth resulting from intermolecular hydrogen bonding. quora.comlibretexts.org The N-H stretching vibrations of the primary amine group are expected to appear in a similar region (3300-3500 cm⁻¹), typically as two sharper bands for the symmetric and asymmetric modes, which may be superimposed on the broad O-H band. libretexts.org
The thiophene ring gives rise to several characteristic vibrations. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹. globalresearchonline.net The C=C ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. jchps.comiosrjournals.org The C-S stretching vibration is usually found at lower wavenumbers, often in the 850-600 cm⁻¹ range. iosrjournals.org The presence of strong hydrogen bonds, both O-H···N and N-H···O, can cause shifts and broadening of the corresponding stretching and bending vibrations. arxiv.org Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring. aip.orgresearchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching (H-bonded) | 3400 - 3200 (Broad) |
| N-H | Stretching | 3500 - 3300 (Medium, may be two bands) |
| C-H (Thiophene) | Stretching | 3100 - 3000 (Sharp) |
| C=C (Thiophene) | Ring Stretching | 1600 - 1400 (Multiple bands) |
| C-N | Stretching | 1250 - 1020 (Medium) |
| C-O | Stretching | 1260 - 1050 (Strong) |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiophene ring in this compound is the primary chromophore. Thiophene itself exhibits strong absorption bands in the UV region, typically around 230-240 nm, which are attributed to π-π* electronic transitions. nii.ac.jpspectrabase.com
The substitution of the thiophene ring with the aminoethanol group is expected to cause a slight shift in the absorption maximum (λmax). While the amino and hydroxyl groups are not directly conjugated with the ring, they can have a minor electronic influence. The spectrum is expected to show one or more intense bands in the UV region, characteristic of the aromatic thiophene system. globalresearchonline.netrsc.org These transitions are key indicators of the electronic structure of the heterocyclic moiety. researchgate.netrsc.org
Table 3: Expected Electronic Transitions for this compound
| Chromophore | Transition Type | Expected λmax (nm) |
|---|
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electrospray ionization (ESI) mode, this compound would readily protonate to form a pseudomolecular ion [M+H]⁺.
The fragmentation of amino alcohols is often characterized by specific cleavage patterns. nih.gov The most prominent fragmentation pathway is typically alpha-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom (nitrogen or oxygen). For this molecule, two primary alpha-cleavage events are predictable:
Cleavage between C1 and C2, with the charge retained on the C2 fragment, would lead to the loss of a CH₂OH radical and the formation of an iminium ion containing the thiophene ring.
Cleavage of the bond between the thiophene ring and C2 would result in the loss of the thiophenyl radical.
The presence of nitrogen means the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule. jove.com
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure | Key Feature |
|---|---|---|
| [M+H]⁺ | [C₇H₁₂NOS]⁺ | Pseudomolecular Ion |
| [M-H₂O]⁺ | C₇H₉NS⁺ | Loss of water |
| [M-CH₂OH]⁺ | C₆H₈NS⁺ | Alpha-cleavage next to oxygen |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. For this compound, CD spectroscopy is the definitive method for confirming its absolute configuration in solution.
The thiophene ring acts as a chromophore, and its electronic transitions will give rise to CD signals, known as Cotton effects, due to the adjacent chiral center. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. diva-portal.org Often, to enhance the signal and apply empirical rules for configuration assignment, the amino alcohol is complexed with an achiral auxiliary chromophore, such as a metal complex or a chromophoric host molecule. nih.govrsc.org This induced circular dichroism (ICD) method allows for the sensitive determination of the absolute configuration of amino alcohols based on established empirical rules that correlate the sign of the ICD to the spatial arrangement of the functional groups. acs.orgacs.orgnsf.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and absolute stereochemistry. hod4.net A successful crystallographic analysis of this compound or a suitable salt would unambiguously determine its (S)-configuration.
The crystal structure would also reveal the molecule's solid-state conformation and the intricate network of intermolecular interactions. Due to the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (N, O, and the π-system of the thiophene ring), extensive hydrogen bonding is expected to dominate the crystal packing. nih.gov This can include chains or sheets of molecules linked by O-H···N, N-H···O, and potentially weaker C-H···π interactions. nih.gov Analysis of the crystal structure provides invaluable insight into the supramolecular assembly governed by these non-covalent forces. nih.gov
Computational and Theoretical Investigations of 2s 2 Amino 2 Thiophen 3 Yl Ethan 1 Ol and Its Derivatives
Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate its electronic structure and reactivity. mdpi.com
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comwikipedia.org
Frontier Molecular Orbital (FMO) theory utilizes HOMO and LUMO analysis to predict how molecules will interact. wikipedia.org The spatial distribution of these orbitals in this compound indicates the likely sites for nucleophilic and electrophilic attack. Typically, the HOMO is localized on the electron-rich thiophene (B33073) ring and the amino group, while the LUMO is distributed over the thiophene ring.
Table 1: Illustrative DFT-Calculated Electronic Properties and Global Reactivity Descriptors for this compound
| Parameter | Value (Illustrative) | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicator of chemical stability and reactivity |
| Chemical Hardness (η) | 2.55 eV | Resistance to change in electron distribution |
| Chemical Potential (µ) | -3.65 eV | Escaping tendency of electrons from an equilibrium system |
| Electrophilicity Index (ω) | 2.61 eV | Propensity of a species to accept electrons |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Substrate/Metal Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.comnih.gov For this compound, MD simulations can reveal its conformational landscape by exploring the different spatial arrangements the molecule can adopt due to the rotation of its single bonds. This is crucial for understanding its flexibility and how it might interact with biological targets or metal centers. nih.gov
Simulations are typically performed using force fields like AMBER or GROMACS and can be run for nanoseconds to microseconds to sample a wide range of conformations. mdpi.comresearchgate.net Analysis of the MD trajectory can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might bind to a receptor, as the binding-competent conformation may not be the lowest energy state in solution. nih.gov
MD simulations are also instrumental in studying interactions with other molecules, such as substrates, proteins, or metal ions. nih.gov The amino and hydroxyl groups of this compound can act as coordinating ligands for metal ions. science.gov MD simulations can model the formation and stability of these metal complexes, providing insights into their geometry and coordination dynamics. When studying ligand-protein interactions, MD can help to understand the stability of the binding pose, the key residues involved in the interaction, and the role of solvent molecules. nih.govresearchgate.net
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis
Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions at the molecular level. For this compound, these methods can be used to map out the potential energy surface for various reactions, such as its synthesis, degradation, or enzymatic transformation. researchgate.net
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. Methods like DFT are commonly employed to locate and characterize these critical points on the potential energy surface. researchgate.net
For example, the synthesis of 2-aminothiophenes often follows the Gewald reaction. researchgate.net Quantum chemical calculations could be used to investigate the detailed mechanism of this reaction for the specific synthesis of this compound, identifying the rate-determining step and exploring the effect of different catalysts or reaction conditions. Similarly, these calculations can predict the most likely sites of metabolic attack by enzymes like cytochrome P450, providing insights into the molecule's potential biotransformation pathways.
Table 2: Illustrative Calculated Energies for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials of the reaction step |
| Transition State | +25.3 | Highest energy point along the reaction coordinate |
| Intermediates | +5.7 | A meta-stable species formed during the reaction |
| Products | -15.1 | Final materials of the reaction step |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, CD spectra)
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure confirmation and interpretation of experimental data.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net By comparing the calculated shifts with experimental data, the proposed structure can be validated. These calculations can also help in assigning specific peaks in complex spectra and in understanding the effects of different conformations or solvent environments on the chemical shifts. nih.govresearchgate.net
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can be calculated using quantum chemical methods. mdpi.com These calculations provide a theoretical vibrational spectrum that can be compared with experimental FT-IR data. This comparison helps in assigning the observed absorption bands to specific vibrational modes of the molecule, such as N-H stretching, O-H stretching, and C-S stretching within the thiophene ring. researchgate.netresearchgate.net
Circular Dichroism (CD) Spectra: Since this compound is a chiral molecule, it will exhibit a circular dichroism spectrum. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum, which is crucial for determining the absolute configuration of the molecule. By comparing the predicted spectrum with the experimental one, the (S) configuration can be confirmed.
In Silico Screening and Design of Novel Derivatives and Catalysts
In silico techniques play a pivotal role in modern drug discovery and materials science by enabling the rapid screening of large virtual libraries of compounds and the rational design of new molecules with desired properties. mdpi.com
Design of Novel Derivatives: Starting with the core structure of this compound, new derivatives can be designed by computationally modifying its functional groups. For example, by adding different substituents to the thiophene ring or the amino group, it is possible to modulate properties like solubility, lipophilicity, and electronic characteristics. These virtual derivatives can then be screened for potential biological activity using molecular docking simulations against specific protein targets. mdpi.comnih.gov This approach significantly accelerates the identification of promising lead compounds for further experimental investigation. mdpi.com
Design of Novel Catalysts: The chiral nature of this compound makes it an attractive scaffold for the design of asymmetric catalysts. The amino and alcohol groups can serve as coordination sites for a metal center, forming a chiral ligand-metal complex. Computational modeling can be used to design and evaluate the performance of such catalysts for specific reactions. By simulating the catalytic cycle, researchers can predict the enantioselectivity and efficiency of different catalyst designs, guiding the synthesis of the most promising candidates.
Topological Analysis (AIM, Hirshfeld) for Intermolecular Interactions
Topological analysis methods provide a detailed picture of the bonding and intermolecular interactions within a molecular system.
Atoms in Molecules (AIM) Theory: AIM analysis examines the electron density topology to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) and analyzing their properties (e.g., electron density and its Laplacian), AIM can distinguish between covalent bonds, hydrogen bonds, and weaker van der Waals interactions within the crystal structure of this compound.
Biological Activity Research in Vitro and Mechanistic Focus
Investigation of Antimicrobial Properties of (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol Derivatives
Thiophene (B33073) derivatives are a well-established class of antimicrobial agents, demonstrating activity against a variety of bacterial and fungal pathogens. nih.govnih.gov The versatility of the thiophene scaffold allows for synthetic modifications that lead to potent antibacterial and antifungal compounds. nih.govresearchgate.net Research has explored a range of thiophene-based structures, including aminothiophenes and more complex fused heterocyclic systems, which have shown promising results against drug-resistant strains. frontiersin.orgijpscr.infonih.gov
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of thiophene derivatives influences their antimicrobial power. These studies reveal that the nature and position of substituents on the thiophene ring are critical for biological activity. benthamscience.comnih.gov
For instance, a study on a series of newly synthesized thiophene-based heterocycles found that specific substitutions significantly enhance antifungal activity. Compounds incorporating pyrazole (B372694) and nih.govresearchgate.netnih.govtriazolo[3,4-c] nih.govresearchgate.netnih.govtriazine moieties were identified as being more potent against Aspergillus fumigatus than the standard drug, Amphotericin B. nih.govscilit.comsemanticscholar.org Another study highlighted that for thieno[2,3-b]thiophene (B1266192) derivatives, a pyrazole nucleus with a chloro substituent on an attached phenyl group resulted in maximum activity against both bacteria and fungi. nih.gov
In a series of thiophene carboxamide derivatives, the position of a piperidin-4-yloxy group on a phenyl ring attached to the thiophene core was crucial. The derivative with this group in the ortho position showed higher antibacterial activity against colistin-resistant A. baumannii and E. coli compared to derivatives where it was in the para position. frontiersin.org Furthermore, research on armed thiophene derivatives showed that incorporating a benzimidazole (B57391) moiety led to a compound more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.govmdpi.com However, the addition of other bulky groups to the thiophene ring sometimes resulted in poor interactions with target proteins and lower antimicrobial activity. nih.gov
Mechanistic Insights into Cellular Target Interactions
The mechanisms by which thiophene derivatives exert their antimicrobial effects involve various cellular interactions. Docking studies and experimental assays have provided insights into their modes of action, which include targeting bacterial outer membrane proteins (OMPs) and key enzymes. frontiersin.orgnih.gov
One study proposed that thiophene derivatives with an amide group, a piperidinyl group, and a carbonyl group interact with OMPs in Gram-negative bacteria like A. baumannii and E. coli. frontiersin.org Molecular docking simulations indicated a strong binding affinity to OMPs such as CarO1, Omp33, OmpW, and OmpC. researchgate.netfrontiersin.org This interaction is believed to increase membrane permeabilization and reduce the bacteria's ability to adhere to host cells. frontiersin.org
Enzyme inhibition is another key mechanism. Molecular docking studies on thiophene-based heterocycles synthesized from thiophene-2-carbohydrazide (B147627) simulated binding energies with the D-alanine ligase protein, a crucial enzyme in bacterial cell wall synthesis. nih.gov Other research has investigated interactions with dihydrofolate reductase (DHFR), gyrase B, and sortase A from Staphylococcus aureus, as well as secreted aspartic protease and N-myristoyl transferase from Candida albicans, as potential targets for various thiophene derivatives. nih.gov
Exploration of Antiviral and Anticancer Activities in Related Thiophene-Containing Scaffolds
The thiophene scaffold is a privileged structure in the development of anticancer and antiviral agents. nih.govresearchgate.netnih.gov Its derivatives have been designed to interact with a wide range of biological targets involved in cancer progression and viral entry. nih.govacs.org
In vitro Cytotoxicity Profiling
Numerous studies have demonstrated the in vitro cytotoxicity of thiophene derivatives against various cancer cell lines. The antiproliferative effects are highly dependent on the specific chemical structure of the compound. mdpi.comnih.gov
For example, a series of novel thiophene carboxamide derivatives were tested against several human cancer cell lines. The results, summarized in the table below, show significant activity, particularly against the Hep3B liver cancer cell line. mdpi.com Another study synthesized thiophene carboxamide scaffolds and evaluated their cytotoxic effects against melanoma (A375), colon (HT-29), and breast (MCF-7) cancer cell lines, finding that two of the synthesized compounds exhibited significant cytotoxicity. nih.gov Similarly, new thiazole-thiophene scaffolds showed promising growth inhibitory activity against MCF-7 breast cancer cells. nih.gov
Interactive Data Table: In Vitro Cytotoxicity (IC₅₀ in µM) of Thiophene Carboxamide Derivatives mdpi.com
| Compound | Hep3B (Liver) | B16-F1 (Melanoma) | Colo205 (Colon) | HepG2 (Liver) | CaCo-2 (Colon) | HeLa (Cervical) | MCF7 (Breast) | Hek293t (Normal) |
|---|---|---|---|---|---|---|---|---|
| 2a | 21.41 | >300 | 258.1 | >300 | >300 | >300 | >300 | >300 |
| 2b | 5.46 | 17.51 | 18.52 | 26.54 | 20.32 | 16.48 | 21.05 | 163.4 |
| 2c | 24.31 | 25.12 | 26.54 | 29.87 | 25.47 | 24.11 | 28.74 | 254.1 |
| 2d | 8.85 | 19.45 | 20.12 | 28.74 | 22.14 | 18.74 | 23.54 | 187.4 |
| 2e | 12.58 | 21.47 | 22.41 | 25.41 | 20.11 | 19.85 | 24.12 | 201.4 |
Molecular Level Interactions with Biological Targets
The anticancer and antiviral activities of thiophene derivatives stem from their interactions with specific molecular targets. In cancer, these targets include enzymes and proteins crucial for cell proliferation and survival, such as protein kinases, topoisomerases, and tubulin. nih.govresearchgate.net For instance, certain thiophene carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a known tubulin-targeting agent. mdpi.com Molecular dynamics simulations have shown that these compounds can participate in π-cationic interactions within the binding sites of their target proteins. mdpi.com Other thiophene derivatives have been identified as potent inhibitors of VEGFR-2 kinase and mitochondrial complex I. nih.gov
In the context of antiviral research, thiophene derivatives have been identified as potent entry inhibitors of the Ebola virus (EBOV). nih.govacs.org A phenotypic screening identified a thiophene scaffold with antiviral activity in the micromolar range. nih.govacs.org Subsequent research led to the synthesis of derivatives that inhibit the interaction between the viral glycoprotein (B1211001) (GP) and the host's Niemann-Pick C1 (NPC1) receptor, a critical step for viral entry into the host cell. acs.org Structure-activity relationship studies revealed that an oxy-piperidine group was essential for this antiviral activity. nih.govacs.org
Studies on Other Pharmacological Activities in Analogous Thiophene Derivatives
Beyond antimicrobial, anticancer, and antiviral effects, the thiophene nucleus is a core component of molecules with a wide range of other pharmacological activities. researchgate.netnih.gov These include anti-inflammatory, analgesic, and antidepressant properties. researchgate.netnih.govmdpi.com
Thiophene-based compounds such as Tinoridine and Tiaprofenic acid are known for their anti-inflammatory properties. mdpi.com Research has explored various derivatives that act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway. The presence of carboxylic acid, ester, amine, and amide groups on the thiophene scaffold has been shown to be important for this activity. mdpi.com Some thiophene-pyrazole hybrids have demonstrated selective COX-2 inhibition comparable to or greater than celecoxib (B62257) in in silico studies. mdpi.com
Analogues of the analgesic and antipyretic agent Ethenzamide have been synthesized where the benzene (B151609) ring is replaced by a thiophene ring. These thiophenic compounds showed similar analgesic, antipyretic, and sedative effects to Ethenzamide in preliminary pharmacological studies. nih.gov
Furthermore, various fused thiophene derivatives have been synthesized and screened for potential antidepressant and sedative activities, indicating the versatility of this scaffold in developing agents that act on the central nervous system. researchgate.netresearchgate.net
In vitro Receptor Binding and Modulatory Effects (e.g., allosteric modulation)
A comprehensive search of scientific literature reveals a notable absence of specific in vitro receptor binding and allosteric modulation studies conducted directly on this compound. While research has been conducted on structurally related 2-aminothiophene derivatives, which have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), no such data is currently available for this compound itself. nih.gov These studies on related compounds underscore the potential of the 2-aminothiophene scaffold in modulating receptor activity, but direct experimental evidence for the title compound is lacking.
Enzymatic Assays and Inhibition Kinetics
Similarly, there is a scarcity of published research detailing the effects of this compound in enzymatic assays or its inhibition kinetics against specific enzymes. While related thiophene derivatives have been investigated as inhibitors of various enzymes, no direct inhibitory or kinetic data for this compound has been reported in the scientific literature.
Antioxidant Activity of Ligand-Metal Complexes Derived from Thiophene Amino Alcohols
Research into the antioxidant properties of metal complexes derived from thiophene-containing ligands provides some of the most relevant insights into the potential activities of this compound. A study on a Schiff base derived from an aminothiophene carboxylate and its Cobalt(II) and Palladium(II) complexes has demonstrated significant antioxidant activity. nih.gov
The study revealed that the metal complexes, particularly the Pd(II) complex, exhibited enhanced antioxidant properties compared to the Schiff base ligand alone. nih.gov The antioxidant activities were evaluated using various standard assays, and the results indicated that the Pd(II) complex had potent radical scavenging abilities. nih.gov
Table 1: Antioxidant Activity of an Aminothiophene-derived Schiff Base and its Metal Complexes
| Compound | ABTS IC50 (µg/mL) | CUPRAC (µg TE/mL) |
| Schiff Base Ligand | >10 | 1.89 |
| Co(II) Complex | >10 | 2.55 |
| Pd(II) Complex | 1.25 | 7.55 |
| BHA (Standard) | 1.10 | 5.46 |
| AA (Standard) | 0.95 | 4.70 |
Data adapted from a study on a related aminothiophene derivative. nih.gov BHA: Butylated hydroxyanisole, AA: Ascorbic acid, TE: Trolox equivalent.
These findings suggest that metal complexes of ligands structurally related to this compound can possess substantial antioxidant capabilities, a property often attributed to the redox properties of the metal center and the electronic nature of the ligand. nih.gov
Molecular Modeling and Docking Studies for Predictive Biological Interactions
Molecular modeling and docking studies are powerful computational tools used to predict the binding of small molecules to biological targets. While no specific molecular docking studies have been published for this compound, research on analogous thiophene-containing molecules highlights the utility of this approach.
For instance, docking studies have been performed on 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives to assess their antithrombotic potential by predicting their affinity for coagulation factor protease. d-nb.info Another study utilized molecular docking to investigate the binding of (2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivatives to the active site of acetylcholinesterase. researchgate.net Furthermore, docking studies on 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives have been used to explore their potential as inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase from Bacillus anthracis. researchgate.net
These examples demonstrate that the thiophene scaffold is amenable to molecular modeling techniques to predict and rationalize biological activity. Such studies on this compound would be valuable in identifying potential protein targets and guiding future experimental work.
Future Directions and Emerging Research Avenues for 2s 2 Amino 2 Thiophen 3 Yl Ethan 1 Ol
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol and its derivatives is geared towards "green chemistry" principles, aiming to enhance efficiency, reduce waste, and improve safety. Research is moving beyond traditional multi-step pathways to more elegant and environmentally benign strategies.
Key research focuses include:
Biocatalysis : The use of enzymes and whole-cell systems for asymmetric synthesis is a promising frontier. Biocatalytic processes, such as reductive amination of corresponding keto acids or asymmetric reduction of α-amino ketones, can offer exceptional enantioselectivity under mild, aqueous conditions, thereby minimizing the use of harsh reagents and organic solvents. nih.gov
Metal-Free and Atom-Economical Reactions : Methodologies that avoid heavy metal catalysts are gaining traction to minimize metal toxicity and simplify purification. nih.gov This includes the use of elemental sulfur or potassium sulfide (B99878) as the sulfur source in thiophene (B33073) ring construction and transition-metal-free reactions that proceed via the cleavage of multiple C-H bonds. organic-chemistry.org
Flow Chemistry and Process Intensification : Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of chiral β-amino alcohols can be significantly optimized using such systems.
Advanced Catalytic Systems : The development of novel catalytic systems, such as chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, presents a modular and efficient route to chiral β-amino alcohols from readily available starting materials. westlake.edu.cn This approach, utilizing a radical polar crossover strategy, offers a new pathway for constructing the amino alcohol framework with high stereochemical control. westlake.edu.cn
| Synthetic Strategy | Key Advantages | Relevant Research Area |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzymatic reduction, Transaminase reactions. nih.gov |
| Metal-Free Synthesis | Avoids toxic heavy metals, simplifies purification, aligns with green chemistry. nih.gov | Organocatalysis, use of elemental sulfur. organic-chemistry.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Continuous manufacturing, reaction optimization. |
| Novel Catalysis | High efficiency and modularity from simple precursors. | Chromium-catalyzed cross-coupling. westlake.edu.cn |
Design of Next-Generation Chiral Ligands and Organocatalysts for Broader Scope Asymmetric Reactions
The inherent structure of this compound makes it an exemplary scaffold for the development of new catalysts. The thiophene ring provides a tunable electronic and steric environment, while the vicinal amino and hydroxyl groups are ideal for coordinating to metal centers or acting as hydrogen-bond donors in organocatalysis.
Future research in this domain will likely focus on:
Polydentate Thiophene-Based Ligands : The synthetic flexibility of the thienyl ring allows for the preparation of C2-symmetric ligands that incorporate both "hard" (N, O) and "soft" (S) coordinating atoms. nih.gov These ligands have shown promise in copper-catalyzed asymmetric reactions like the Henry reaction. nih.govnih.gov Future work will involve expanding the library of these ligands by modifying substituents on the thiophene ring to fine-tune their catalytic activity and enantioselectivity for a wider range of transformations, including Diels-Alder and Friedel-Crafts reactions. nih.gov
Bifunctional Organocatalysts : Simple primary β-amino alcohols can function as highly efficient organocatalysts. nih.gov By leveraging the amino and hydroxyl groups, derivatives of this compound can be designed as bifunctional catalysts that activate both the nucleophile and electrophile through non-covalent interactions, enabling challenging asymmetric reactions.
Immobilized and Reusable Catalysts : To enhance sustainability, future efforts will concentrate on immobilizing these novel thiophene-based catalysts on solid supports, such as polymers or inorganic materials. Encapsulation within host materials like zeolites is another strategy to create heterogeneous catalysts that are easily separable and reusable without significant loss of activity. rsc.org
Exploration of Advanced Applications in Functional Materials and Optoelectronics
Thiophene-based polymers are cornerstones of organic electronics due to their excellent conductivity and photophysical properties. numberanalytics.com The incorporation of the chiral this compound unit into these materials opens up new avenues for creating functional materials with unique, chirally influenced properties.
Emerging research directions include:
Chiral Sensors : Functionalized thiophene-based polymers can serve as sensitive platforms for biosensors, including DNA detection. researchgate.netresearchgate.net By incorporating a chiral moiety like this compound, it is possible to develop electrochemical sensors capable of enantioselective recognition of chiral biomolecules.
Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are widely used as emitters in OLEDs. beilstein-journals.orginnovations-report.comacs.org Introducing chirality into the emitter molecule can lead to the development of circularly polarized OLEDs (CP-OLEDs), which are highly sought after for 3D displays and anti-glare technologies. The thiophene core of the molecule provides the necessary electronic properties, while the chiral center dictates the polarization of the emitted light. rsc.org
Bioelectronic Interfaces : Conjugated polymers based on thiophene can be used to create electronic interfaces with biological systems. acs.org Polymers derived from this compound could be designed to self-assemble in vivo, forming conductive structures that can monitor or stimulate biological tissues, with the functional groups providing sites for adhesion or further bio-conjugation. acs.orgacs.org
| Application Area | Potential Role of this compound | Desired Outcome |
| Chiral Sensors | Chiral recognition element in a conductive polymer matrix. | Enantioselective detection of analytes. researchgate.net |
| CP-OLEDs | Chiral dopant or component of the emissive layer. | Efficient emission of circularly polarized light. rsc.org |
| Functional Polymers | Monomer for creating polymers with specific self-assembly properties. | Tailored materials for electronics and biomedicine. numberanalytics.com |
| Bioelectronics | Building block for enzymatically polymerizable trimers. acs.org | In vivo formation of conductive bio-interfaces. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Property Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like this compound. These computational tools can analyze vast datasets to identify patterns and make predictions that accelerate research.
Key integration points are:
Predictive Synthesis : ML models can be trained on existing reaction data to predict the optimal conditions for synthesizing this compound and its derivatives, minimizing trial-and-error experimentation. mpg.de This can guide chemists in selecting the best catalysts, solvents, and temperatures, accelerating the development of sustainable synthetic routes. mpg.deresearchgate.net
Catalyst Design : AI can accelerate the discovery of new catalysts by screening virtual libraries of ligands derived from the this compound scaffold. aiche.org Algorithms can predict catalytic performance based on molecular structure, identifying top candidates for experimental validation in applications like CO2 hydrogenation. aiche.orgacs.org
Property Prediction : By training models on the known properties of thiophene-containing compounds, AI can predict the electronic, optical, and biological properties of new, unsynthesized derivatives. This allows for the in silico design of molecules with desired characteristics for applications in functional materials or as drug candidates.
De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. nature.com This approach can vastly expand the chemical space explored in drug discovery programs. cas.orgmusechem.com
Comprehensive Mechanistic Understanding of Complex Catalytic and Biological Processes
A deep understanding of how this compound interacts at a molecular level is crucial for its rational design in future applications. Future research will employ a synergistic combination of advanced experimental and computational techniques to elucidate these mechanisms.
Areas for investigation include:
Computational Modeling : Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states of catalytic reactions involving ligands derived from this molecule. This can reveal the precise role of the thiophene ring, the sulfur atom's coordination, and the chiral center in inducing stereoselectivity. nih.gov
Spectroscopic Analysis : In situ and operando spectroscopic techniques (e.g., NMR, IR, X-ray absorption spectroscopy) will allow researchers to observe the catalyst in action. This provides real-time information on the structure of the active catalytic species and the binding of substrates.
Binding Studies : For biological applications, detailed studies are needed to understand how derivatives bind to their target proteins. Techniques like X-ray crystallography and molecular docking can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for bioactivity, guiding the design of more potent and selective compounds. nih.govnih.gov
Discovery of New Bioactive Scaffolds through Rational Design and High-Throughput Synthesis
The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov This makes this compound an exceptionally valuable starting point for the discovery of new therapeutic agents.
Future strategies will involve:
Combinatorial Chemistry and Library Synthesis : Using this compound as a core building block, large libraries of derivatives can be synthesized. Modifications can be systematically made to the thiophene ring, the amine, and the alcohol to generate vast structural diversity.
High-Throughput Screening (HTS) : These compound libraries can be rapidly evaluated for biological activity against a wide array of targets using HTS technologies. nih.govnih.gov This approach maximizes the chances of finding novel "hits" for various diseases, from infections to cancer. thermofisher.comku.edulifechemicals.com
Rational Drug Design : Guided by mechanistic insights and computational predictions, new derivatives can be rationally designed to improve potency, selectivity, and pharmacokinetic properties. For example, understanding how a lead compound binds to its target can inform specific structural modifications to enhance that interaction, leading to more effective drug candidates.
Q & A
Q. What are the key synthetic pathways for (2S)-2-amino-2-(thiophen-3-yl)ethan-1-ol?
The synthesis typically involves nucleophilic substitution or catalytic asymmetric methods. A common approach starts with thiophene-3-carbaldehyde, which undergoes Strecker or Henry reactions to introduce the amino and hydroxyl groups. For enantioselective synthesis, chiral catalysts (e.g., rhodium-based systems) can induce asymmetry, as demonstrated in rhodium-catalyzed desymmetrization of alkenes . Post-synthetic purification via crystallization or chromatography ensures enantiopurity. Industrial methods may employ continuous flow reactors to enhance scalability .
Q. How is the stereochemistry of this compound confirmed?
X-ray crystallography using programs like SHELXL is the gold standard for absolute configuration determination . Complementary methods include chiral HPLC with polarimetric detection or NMR analysis using chiral derivatizing agents (e.g., Mosher’s acid). Circular dichroism (CD) spectroscopy can also correlate optical activity with stereochemical assignments .
Q. What analytical techniques are critical for characterizing this compound?
- Mass spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- NMR spectroscopy: ¹H/¹³C NMR resolves the thiophene ring protons (δ 6.8–7.5 ppm) and chiral center coupling patterns.
- IR spectroscopy: Identifies functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -OH at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How does the thiophene ring influence the compound’s biological activity?
The thiophene moiety enhances π-π stacking with aromatic residues in enzymes or receptors, improving binding affinity. Its electron-rich nature facilitates interactions with metal ions in catalytic sites. Comparative studies with benzo[b]thiophene analogs show reduced activity due to steric hindrance, highlighting the importance of the thiophene’s smaller heterocyclic structure .
Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) studies?
Discrepancies in substituent effects (e.g., halogen vs. methyl groups) are addressed through:
- Controlled synthetic variation: Systematically modifying the thiophene or ethanolamine moiety.
- Biophysical assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
- Computational docking: Molecular dynamics simulations predict interactions with targets like serotonin receptors .
Q. How can researchers optimize reaction yields for enantioselective synthesis?
- Catalyst screening: Test transition-metal catalysts (e.g., Rh, Ru) for enantiomeric excess (ee) improvement.
- Solvent optimization: Polar aprotic solvents (e.g., DMF) often enhance reaction rates.
- Temperature control: Lower temperatures (-20°C to 0°C) reduce racemization during amino alcohol formation .
Q. What methodologies are used to study the compound’s mechanism of action in antimicrobial assays?
- Biofilm inhibition assays: Quantify reduction in biofilm formation (e.g., in E. coli) using crystal violet staining.
- Enzyme inhibition studies: Measure IC₅₀ values against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase.
- Resistance profiling: Serial passaging in sub-inhibitory concentrations identifies mutation hotspots .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and metabolic stability.
- Quantum mechanical calculations: Assess the thiophene ring’s electrostatic potential for halogen bonding optimization.
- Free-energy perturbation (FEP): Predicts binding affinity changes upon introducing substituents (e.g., fluorine for enhanced lipophilicity) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Solubility assays: Use shake-flask methods with HPLC quantification under varying pH conditions.
- Salt formation: Hydrochloride salts improve aqueous solubility, as seen in analogs like (2S)-2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride .
- Co-solvent systems: Test mixtures like water/ethanol (70:30) to balance polarity .
Q. What factors explain variability in enzymatic inhibition data across studies?
- Enzyme source: Recombinant vs. native enzymes may exhibit differing kinetic parameters.
- Assay conditions: pH, ionic strength, and cofactor concentrations (e.g., Mg²⁺ for kinases) critically affect activity.
- Allosteric modulation: Thiophene derivatives may bind secondary sites, altering inhibition kinetics unpredictably .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
